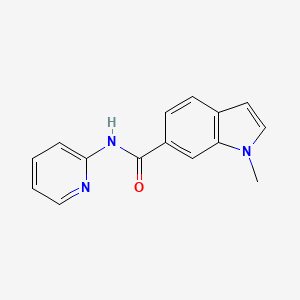![molecular formula C17H17BrN4O B10991630 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10991630.png)
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a unique combination of an indole and a cyclopenta[c]pyrazole moiety. The presence of the bromine atom on the indole ring and the carboxamide group on the cyclopenta[c]pyrazole ring makes this compound particularly interesting for various chemical and biological studies. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane to yield 6-bromoindole.
Alkylation: The 6-bromoindole is then alkylated with 2-bromoethylamine under basic conditions to form 2-(6-bromo-1H-indol-1-yl)ethylamine.
Cyclization: The intermediate is subjected to cyclization with a suitable diketone or diester to form the cyclopenta[c]pyrazole ring. This step often requires a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out under reflux conditions.
Amidation: Finally, the cyclopenta[c]pyrazole derivative is reacted with an appropriate carboxylic acid derivative (e.g., an acid chloride or anhydride) to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting their activity. The bromine atom and the carboxamide group may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Shares the indole core but lacks the cyclopenta[c]pyrazole moiety.
Indole-3-carboxamide: Contains the indole and carboxamide groups but lacks the bromine atom and the cyclopenta[c]pyrazole ring.
Cyclopenta[c]pyrazole derivatives: Similar ring structure but different substituents.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to the combination of the indole and cyclopenta[c]pyrazole moieties, along with the presence of the bromine atom and the carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17BrN4O |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17BrN4O/c18-12-5-4-11-6-8-22(15(11)10-12)9-7-19-17(23)16-13-2-1-3-14(13)20-21-16/h4-6,8,10H,1-3,7,9H2,(H,19,23)(H,20,21) |
InChI Key |
VCFFIGHDQHMXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide](/img/structure/B10991547.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10991548.png)
![N-(2-{[3-(4-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10991549.png)

![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10991556.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10991558.png)
![N-(2-chlorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10991562.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10991590.png)
![4-benzyl-N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10991600.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide](/img/structure/B10991609.png)

![N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10991620.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10991623.png)
![N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10991624.png)
